1-Methyl-piperidine-4-boronic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with boronic acid derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-piperidine-4-boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters and acids.
Reduction: Various boronic derivatives.
Substitution: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Methyl-piperidine-4-boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-piperidine-4-boronic acid hydrochloride involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki–Miyaura coupling reactions, it acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Another boronic acid derivative used in organic synthesis.
N-Boc-piperidine-4-boronic acid pinacol ester: A boronic ester used in various chemical reactions.
1-Methylpiperidine-4-carboxylic acid hydrochloride: A related compound with different functional groups and applications.
Uniqueness: 1-Methyl-piperidine-4-boronic acid hydrochloride is unique due to its specific structure, which allows it to participate effectively in Suzuki–Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent in organic synthesis and biochemical research .
Properties
CAS No. |
28082-87-3 |
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Molecular Formula |
C6H15BClNO2 |
Molecular Weight |
179.45 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H14BNO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6,9-10H,2-5H2,1H3;1H |
InChI Key |
AHZCHBKNWIYKMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCN(CC1)C)(O)O.Cl |
Origin of Product |
United States |
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